Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Biological Activity
Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thieno[3,4-d]pyridazine core. The synthesis of such compounds often involves multi-step reactions, including the formation of the pyridazine ring and subsequent modifications to introduce various functional groups. The synthetic pathways typically involve:
- Formation of the Thieno-Pyridazine Core : Utilizing appropriate precursors to construct the heterocyclic framework.
- Substitution Reactions : Introducing the methoxyacetyl and ethyl groups at specific positions to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The disk diffusion method was employed to evaluate their efficacy, showing promising results in inhibiting microbial growth.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Sample A | E. coli | 15 |
Sample B | S. aureus | 20 |
Sample C | Bacillus subtilis | 18 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The MTT assay is commonly used for this purpose, where the viability of cells is assessed after treatment with different concentrations of the compound.
Case Study:
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.
Cell Line | IC50 (μM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
These findings suggest that the compound could be explored as a potential anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-4-27-19(25)16-13-10-28-17(20-14(23)9-26-3)15(13)18(24)22(21-16)12-7-5-11(2)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQAHNFXNVOACJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.